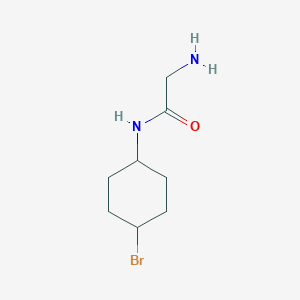

2-Amino-N-(4-bromo-cyclohexyl)-acetamide

Description

2-Amino-N-(4-bromo-cyclohexyl)-acetamide is an organic compound featuring a core acetamide (B32628) structure. This molecule is characterized by an amino group at the alpha-carbon and an N-substituted 4-bromocyclohexyl group. Its systematic name clearly defines its architecture: an acetamide linker bonded to a bromine-containing saturated carbocycle. While it may serve as an intermediate in complex syntheses or as a building block for more elaborate structures, its properties can be inferred from its key chemical features.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1353960-25-4 bldpharm.com |

| Molecular Formula | C₈H₁₅BrN₂O |

| Molecular Weight | 235.12 g/mol |

| Structure | A primary amine on the acetyl group, an amide linkage, and a bromine atom on a cyclohexyl ring. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(4-bromocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h6-7H,1-5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOKUCNQTSRVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N 4 Bromo Cyclohexyl Acetamide and Analogues

Strategies for Amide Bond Formation Involving Halogenated Cyclohexylamines

Acylation Reactions Utilizing Activated Carboxylic Acid Derivatives

A common and effective method for forming the amide bond is the acylation of 4-bromocyclohexylamine with an activated derivative of a protected glycine (B1666218), such as an acyl chloride. For instance, the reaction of an amine with chloroacetyl chloride provides a direct route to an N-substituted 2-chloroacetamide (B119443) intermediate. This intermediate can then undergo a subsequent reaction to introduce the amino group.

A representative procedure for this type of acylation involves the reaction of an amine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net Pyridine is often a suitable base for this transformation, leading to a cleaner reaction profile compared to other tertiary amines like triethylamine (B128534). researchgate.net The reaction is typically performed in an anhydrous solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a reduced temperature to control the exothermic nature of the reaction. researchgate.net

Table 1: Representative Acylation of an Amine with Chloroacetyl Chloride researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

| Benzyl 4-aminopiperidine-1-carboxylate | Chloroacetyl chloride | Pyridine | Ethyl acetate | 0-10 °C | 1 h | 94% |

This table presents data for an analogous reaction.

Coupling Reagent-Mediated Condensations

Alternatively, the amide bond can be formed directly by the condensation of a protected glycine (e.g., Boc-glycine) with 4-bromocyclohexylamine using a coupling reagent. This approach avoids the need to handle acyl chlorides and often proceeds under mild conditions with high yields. A wide array of coupling reagents is available, each with its own advantages. nih.gov

Common carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. nih.govnih.gov Phosphonium salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective coupling reagents. nih.gov

A typical procedure involves dissolving the N-protected amino acid and the amine in a suitable solvent like dichloromethane, cooling the mixture, and then adding the coupling reagent and a base, if required. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Common Solvents |

| DCC, EDC | HOBt, HOAt | NMM, DIPEA | DCM, DMF |

| BOP, PyBOP | - | DIPEA, Et3N | DMF, DCM |

| HBTU, HATU | - | DIPEA, Et3N | DMF, DCM |

NMM = N-Methylmorpholine, DIPEA = N,N-Diisopropylethylamine, DCM = Dichloromethane, DMF = Dimethylformamide

Approaches for the Introduction of the 2-Aminoacetamido Moiety

The 2-aminoacetamido functionality can be introduced through a two-step process involving initial acylation with a haloacetamide followed by substitution, or through a more convergent multicomponent reaction.

Nucleophilic Substitution Reactions with Halogenated Acetamides

This method involves the initial synthesis of N-(4-bromo-cyclohexyl)-2-chloroacetamide, as described in section 2.1.1. The chlorine atom in this intermediate is then displaced by an amino group. A common method to achieve this is through reaction with ammonia (B1221849) or a protected amine source. For example, a study on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives involved the reaction of the corresponding 2-chloroacetamide with various substituted anilines. nih.gov This nucleophilic substitution reaction is typically carried out by refluxing the chloroacetamide derivative with the amine. nih.gov

A more direct approach for introducing the primary amino group is the Gabriel synthesis, which involves the use of potassium phthalimide (B116566) followed by hydrolysis. libretexts.org Alternatively, reaction with sodium azide (B81097) to form a 2-azidoacetamide (B1653368) intermediate, followed by reduction (e.g., with triphenylphosphine (B44618) in the Staudinger reaction or by catalytic hydrogenation), yields the desired 2-aminoacetamide.

Table 3: Synthesis of Aminoacetamides via Nucleophilic Substitution nih.gov

| Chloroacetamide Derivative | Amine | Solvent | Conditions |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Substituted anilines | - | Reflux, 7-8 h |

This table presents data for an analogous reaction.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of α-aminoacyl amides. d-nb.inforesearchgate.net

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. researchgate.netd-nb.info In the context of synthesizing the target molecule, 4-bromocyclohexylamine could serve as the amine component, formaldehyde (B43269) as the aldehyde, a protected glycine as the carboxylic acid, and a suitable isocyanide. The reaction is typically exothermic and proceeds rapidly in polar, aprotic solvents like methanol (B129727) or dimethylformamide. d-nb.info

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. nih.gov While not directly yielding the target structure, variations of the Passerini reaction can be employed to generate related scaffolds that can be further elaborated.

Stereoselective Synthesis of Brominated Cyclohexyl Intermediates

The stereochemistry of the 4-bromocyclohexylamine intermediate is crucial as it will determine the final stereochemistry of the product. Both cis and trans isomers of 4-bromocyclohexylamine can potentially be used, leading to different diastereomers of the final product.

The stereoselective synthesis of substituted cyclohexylamines can be achieved through various methods. One approach involves the stereoselective reduction of a corresponding ketoxime or the reductive amination of a ketone. For instance, enzymatic reductive amination has been shown to be a powerful tool for the stereocontrolled functionalization of cyclohexanones. researchgate.net

Another strategy involves the stereoselective conversion of a pre-existing stereocenter. For example, cis- and trans-4-aminocyclohexanol (B47343) can be synthesized stereoselectively from 1,4-cyclohexanedione (B43130) using a combination of a keto reductase and an amine transaminase in a one-pot cascade. researchgate.netd-nb.info The resulting aminocyclohexanol isomers could then be converted to the corresponding bromo-derivatives, for example, via an Appel reaction or by treatment with HBr, with potential for inversion or retention of stereochemistry depending on the reaction conditions and mechanism (SN1 vs. SN2).

A photocatalyzed [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has also been developed for the synthesis of functionalized cyclohexylamine (B46788) derivatives with high diastereoselectivity. nih.gov While not directly applicable to 4-bromocyclohexylamine, this highlights the modern synthetic efforts towards controlling stereochemistry in cyclohexyl systems.

The separation of cis and trans isomers of 4-aminocyclohexanol can be achieved through crystallization techniques. google.com This allows for the isolation of a single stereoisomer which can then be carried forward in the synthesis.

Derivatization Strategies at the 2-Amino Group for Structural Exploration

Common strategies for modifying the 2-amino group include acylation, alkylation, sulfonylation, and the formation of Schiff bases, among others. These reactions are generally well-established and can be adapted to the specific substrate. organic-chemistry.orglibretexts.org

Acylation Reactions

Acylation is a widely used method for derivatizing primary amines. This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming a new amide bond. Various acylating agents can be employed, offering a straightforward route to a diverse library of analogues.

Using Acid Chlorides and Anhydrides: The reaction of the 2-amino group with acid chlorides or anhydrides is a common and efficient method for acylation. libretexts.org These reactions are typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid or carboxylic acid byproduct. nih.gov The choice of solvent can range from aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) to biphasic systems. organic-chemistry.orgnih.gov

Amide Coupling Reactions: Modern amide bond formation techniques using coupling reagents are also applicable. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can activate a carboxylic acid, facilitating its reaction with the amine to form the corresponding amide under mild conditions. ijcce.ac.ir

Table 1: Examples of Acylation Reactions at the 2-Amino Group

| Acylating Agent | Reagent/Conditions | Product Class |

|---|---|---|

| Acetyl Chloride | Et3N, THF, 0 °C to rt | N-Acetyl derivative |

| Benzoyl Chloride | Pyridine, DCM, 0 °C to rt | N-Benzoyl derivative |

| Acetic Anhydride | Et3N, DCM, rt | N-Acetyl derivative |

Formation of Sulfonamides

Reacting the 2-amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization is significant as the sulfonamide moiety is a key functional group in many biologically active compounds. The reaction conditions are similar to those used for acylation with acid chlorides.

Table 2: Sulfonylation of the 2-Amino Group

| Reagent | Base | Product |

|---|---|---|

| Benzenesulfonyl chloride | Pyridine | N-(4-bromo-cyclohexyl)-2-(phenylsulfonamido)acetamide |

Reductive Amination

The primary amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. The reaction proceeds through the initial formation of an imine or Schiff base, which is then reduced in situ. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). evitachem.com This method allows for the introduction of a wide variety of alkyl or arylalkyl groups.

Table 3: Reductive Amination of the 2-Amino Group

| Carbonyl Compound | Reducing Agent | Product Class |

|---|---|---|

| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl derivative |

| Acetone | NaBH₃CN | N-Isopropyl derivative |

Formation of Schiff Bases

The condensation of the 2-amino group with an aldehyde or a ketone results in the formation of an imine, also known as a Schiff base. libretexts.org This reaction is typically reversible and is often carried out by heating the reactants together, sometimes with azeotropic removal of water. The resulting C=N double bond can be a target for further reactions, such as reduction to an amine (as in reductive amination) or addition of nucleophiles.

Table 4: Schiff Base Formation

| Aldehyde/Ketone | Conditions | Product Class |

|---|---|---|

| Salicylaldehyde | Ethanol, reflux | Imine (Schiff Base) |

Derivatization for Analytical Purposes

For analytical applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the amino group can be derivatized to enhance its properties for detection and separation. rsc.orgscience.gov Reagents like N-hydroxysuccinimidyl (NHS) esters or carbamates can be used to introduce chromophoric or fluorophoric tags, or groups that improve ionization efficiency. researchgate.netnih.gov For example, derivatization with 1-bromobutane (B133212) can improve the hydrophobicity and basicity of amino acids for LC-MS/MS analysis. rsc.org

Reaction Mechanisms and Pathways of 2 Amino N 4 Bromo Cyclohexyl Acetamide Transformations

Mechanistic Elucidation of Core Amide Formation Reactions

The formation of the amide bond in 2-Amino-N-(4-bromo-cyclohexyl)-acetamide typically involves the reaction of a suitably protected aminoacetic acid derivative with 4-bromocyclohexylamine. The most common methods for amide bond formation are the reaction of an amine with an acid chloride, an acid anhydride, or a carboxylic acid using a coupling agent. libretexts.orgorganic-chemistry.org

The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. libretexts.org Therefore, activating the carboxylic acid is a standard practice. One of the most common methods involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism of DCC-mediated amide formation proceeds through several key steps:

Activation of the Carboxylic Acid: The carboxylic acid (e.g., N-protected glycine) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the hydroxyl group of the carboxylic acid.

Nucleophilic Attack by the Amine: The lone pair of the nitrogen atom of 4-bromocyclohexylamine then attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, leading to the formation of the amide bond and the byproduct, dicyclohexylurea (DCU), which is a stable and poorly soluble compound.

The choice of solvent and reaction temperature can influence the reaction rate and the formation of byproducts. Non-polar aprotic solvents are often employed to minimize side reactions.

| Step | Description | Key Intermediates |

| 1 | Activation of Carboxylic Acid | O-acylisourea |

| 2 | Nucleophilic Attack by Amine | - |

| 3 | Tetrahedral Intermediate Formation | Tetrahedral Adduct |

| 4 | Product Formation | Amide, Dicyclohexylurea |

Investigation of Nucleophilic Substitution Pathways on the Bromocyclohexyl Ring

The bromine atom on the cyclohexyl ring of This compound is susceptible to nucleophilic substitution reactions. The stereochemistry of the cyclohexane (B81311) ring (cis or trans isomers) and the nature of the nucleophile play a crucial role in determining the reaction pathway, which can proceed via either an S_N1 or S_N2 mechanism.

The bromocyclohexyl moiety is a secondary alkyl halide. With strong, small nucleophiles, the reaction tends to follow an S_N2 pathway, leading to an inversion of stereochemistry at the carbon atom bearing the bromine. For bulkier nucleophiles or under conditions that favor carbocation formation (polar protic solvents), an S_N1 mechanism may compete or dominate.

Elimination reactions (E1 and E2) are also significant competing pathways, especially in the presence of strong, sterically hindered bases, leading to the formation of a cyclohexene (B86901) derivative. The ratio of substitution to elimination products is highly dependent on the reaction conditions, including the strength and concentration of the base/nucleophile, the solvent, and the temperature.

| Reaction Pathway | Key Features | Stereochemical Outcome | Common Competing Reaction |

| S_N1 | Carbocation intermediate, favored by polar protic solvents and weak nucleophiles. | Racemization | E1 Elimination |

| S_N2 | Concerted mechanism, favored by strong, unhindered nucleophiles and polar aprotic solvents. | Inversion of configuration | E2 Elimination |

Analysis of Rearrangement Processes in Related Acetamide (B32628) Systems

While specific rearrangement reactions for This compound are not extensively documented in readily available literature, related acetamide systems can undergo various molecular rearrangements. One of the most well-known rearrangements involving amides is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one less carbon atom, via a key isocyanate intermediate, using bromine and a strong base.

Although the target molecule has a secondary amide, understanding the principles of such rearrangements is important for predicting potential transformations under specific conditions. For instance, intramolecular cyclization reactions could be envisioned, where the primary amino group or the amide nitrogen acts as a nucleophile, potentially leading to the formation of bicyclic structures, especially if the stereochemistry of the substituents on the cyclohexane ring is favorable.

Examination of Potential Side Reactions and Byproduct Formation

During the synthesis of This compound , several side reactions can occur, leading to the formation of impurities.

In the amide formation step, if DCC is used as a coupling agent, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to separate from the desired amide product. ucl.ac.uk Over-acylation of the primary amino group is also a possibility if it is not properly protected during the reaction.

In subsequent reactions involving the bromocyclohexyl moiety, as mentioned earlier, elimination reactions are a major source of byproducts. Furthermore, if the reaction conditions are not carefully controlled, multiple substitutions on the cyclohexane ring or reactions involving the amide or amino functionalities could occur. For instance, the primary amino group can also act as a nucleophile, potentially leading to the formation of dimers or polymers.

A summary of potential side reactions is provided in the table below:

| Reaction Step | Potential Side Reaction | Resulting Byproduct |

| Amide Formation (DCC) | Rearrangement of O-acylisourea | N-acylurea |

| Amide Formation | Over-acylation of primary amine | Di-acylated product |

| Nucleophilic Substitution | Elimination (E1/E2) | Cyclohexene derivative |

| General | Dimerization/Polymerization | Higher molecular weight impurities |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino N 4 Bromo Cyclohexyl Acetamide Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

While a molecular weight of 235.12 g/mol is known, the precise mass and characteristic fragmentation patterns from HRMS analysis have not been documented in available sources. bldpharm.com

Infrared (IR) Spectroscopy for Functional Group Identification

The specific absorption bands corresponding to the functional groups (amine, amide, C-Br bond) of the molecule are not reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Information regarding the wavelengths of maximum absorption (λmax) and molar absorptivity, which describe the electronic transitions within the molecule, is not available.

Without access to peer-reviewed studies or spectral database entries for this specific compound, any attempt to provide the requested detailed analysis would be speculative and would not meet the required standards of scientific validity. Further research and publication by the scientific community would be necessary to enable a complete spectroscopic characterization.

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound "2-Amino-N-(4-bromo-cyclohexyl)-acetamide" or its direct derivatives could be located. The solid-state structural determination of this particular molecule has not been reported in the accessible refereed publications.

While the principles of X-ray crystallography are well-established for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions, such an analysis is contingent on the successful synthesis of a single crystal of the compound and its subsequent examination using diffraction techniques.

The absence of published crystallographic data for this compound means that key structural details, which would typically be presented in this section, are currently unknown. This includes definitive information on:

Crystal System and Space Group: The fundamental symmetry characteristics of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The exact spatial arrangement of the atoms within the molecule, including the conformation of the cyclohexane (B81311) ring and the orientation of the acetamide (B32628) and amino substituents.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, halogen bonds, or other non-covalent interactions that dictate the packing of the molecules in the crystal structure.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative and fall outside the scope of this scientifically rigorous article. Further research, involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the definitive solid-state structure of this compound.

Computational Chemistry and Theoretical Investigations of 2 Amino N 4 Bromo Cyclohexyl Acetamide

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemprob.orgnih.gov It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. materialsciencejournal.org For 2-Amino-N-(4-bromo-cyclohexyl)-acetamide, DFT calculations, often using basis sets like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. materialsciencejournal.orgdergipark.org.tr These calculations provide a detailed three-dimensional model of the molecule, which is fundamental for understanding its chemical characteristics. semanticscholar.org The accuracy of these theoretical predictions allows for a reliable foundation for further computational analysis. dergipark.org.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. nih.gov DFT calculations are a primary method for computing these orbital energies. chemprob.orgdntb.gov.ua Analysis of the spatial distribution of these orbitals in this compound would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The ESP map is generated by calculating the electrostatic potential at the surface of the molecule. researchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack). researchgate.net For this compound, an ESP map would likely show negative potential around the oxygen and nitrogen atoms of the acetamide (B32628) group, identifying them as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net

Theoretical vibrational frequency calculations using DFT are performed to predict the infrared (IR) and Raman spectra of a molecule. dergipark.org.tr These calculations help in the structural elucidation of a compound by allowing a comparison between the theoretically predicted spectrum and the experimentally obtained one. semanticscholar.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. For this compound, these calculations would confirm the presence of key functional groups, including the N-H and C=O stretches of the amide and the C-Br stretch, aiding in its structural confirmation. dergipark.org.tr

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|---|

| N-H (Amine) | Stretching | 3450 |

| N-H (Amide) | Stretching | 3300 |

| C=O (Amide) | Stretching | 1680 |

| C-Br | Stretching | 650 |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which contains a non-aromatic cyclohexyl ring, MD simulations are invaluable for exploring its conformational landscape and flexibility. nih.gov These simulations, conducted over nanoseconds, can reveal the different chair and boat conformations of the cyclohexyl ring and the rotational freedom around the various single bonds. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can understand the stability of different conformations and the dynamic behavior of the molecule in different environments, such as in solution. nih.gov

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry can be used to predict the pathways of chemical reactions, identify transition states, and calculate activation energies. dergipark.org.tr For this compound, theoretical calculations could be employed to study potential reactions, such as its synthesis or degradation pathways. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. Transition state calculations pinpoint the structure and energy of the highest point along this path, which is critical for determining the reaction rate. This information is fundamental for optimizing reaction conditions and understanding the chemical stability of the compound.

Ligand-Protein Interaction Modeling for Conceptual Binding Site Analysis

To explore the potential biological activity of this compound, ligand-protein interaction modeling, commonly known as molecular docking, is employed. chemprob.org This computational technique predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. nih.gov The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity, typically in kcal/mol. nih.gov This analysis can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. youtube.com Such conceptual studies can suggest potential protein targets for the compound and provide a structural basis for its hypothetical biological function, guiding the design of future experimental studies. elifesciences.org

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Target A | -7.8 | Tyr123, Ser245 | Hydrogen Bond |

| Target A | -7.8 | Leu125, Val201 | Hydrophobic |

| Target B | -6.5 | Arg88, Gln150 | Hydrogen Bond |

Structure Activity Relationship Sar Studies of 2 Amino N 4 Bromo Cyclohexyl Acetamide Analogues

Impact of Substitutions and Stereochemistry on the Bromocyclohexyl Moiety

The bromocyclohexyl group represents a key pharmacophoric element, and alterations to this moiety can significantly influence the compound's interaction with its biological target.

Halogen Atom Variations and Positional Isomerism

The nature and position of the halogen atom on the cyclohexyl ring are critical determinants of activity. While direct SAR studies on 2-Amino-N-(4-bromo-cyclohexyl)-acetamide are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that varying the halogen from bromine to other atoms like chlorine or fluorine would modulate the compound's lipophilicity, polarity, and size. Such changes can directly impact cell membrane permeability and the strength of halogen bonding interactions with the target protein.

Cyclohexyl Ring Substituent Effects

Beyond the halogen, the introduction of other substituents on the cyclohexyl ring can have a profound impact on the compound's pharmacological profile. In related classes of compounds, such as N,N'-substituted-amidinothio)-acetamido cephalosporanic acids, the addition of alkyl, cycloalkyl, alkenyl, and alkynyl radicals to the core structure has been shown to significantly influence antibacterial activity. nih.gov For example, among noncyclized amidino group derivatives, those with an ethyl group on one nitrogen and a C2-C4 alkyl group on the other exhibited the most potent activity. nih.gov This suggests that the size and nature of substituents on the cyclohexyl ring of this compound analogues could be similarly optimized to enhance their biological effects.

| Substituent | Observed Effect on Activity (in related compounds) |

| Alkyl groups | Potency can be modulated by the size and branching of the alkyl chain. |

| Cycloalkyl groups | Can influence conformational rigidity and binding affinity. |

| Alkenyl/Alkynyl groups | Introduction of unsaturation can alter electronic properties and metabolic stability. |

Stereochemical Influences on Molecular Interactions

The stereochemistry of the 1,4-disubstituted cyclohexyl ring, specifically the cis and trans isomerism, is a critical factor in determining the three-dimensional shape of the molecule and its ability to engage in specific molecular interactions. The trans isomer typically adopts a more linear and rigid conformation, while the cis isomer is more flexible. This difference in spatial arrangement can dramatically affect how the molecule binds to its target, with one isomer often exhibiting significantly higher potency than the other. Although specific studies on this compound are scarce, research on other cyclohexyl-containing molecules consistently highlights the importance of stereochemistry in biological activity.

Role of the Amide Linker Modifications

The amide linker connecting the amino group to the bromocyclohexyl moiety is another key area for structural modification to fine-tune the compound's properties.

Chain Length and Branching Effects

Alterations to the length and branching of the acetamide (B32628) chain can influence the molecule's flexibility and its ability to span the distance between key interaction points within a binding site. Increasing the chain length, for instance from an acetamide to a propanamide, could allow the terminal amino group to reach a different sub-pocket of the target protein. Conversely, shortening or branching the chain could introduce steric hindrance or improve selectivity. Studies on related compounds have shown that even subtle changes in the linker region can lead to significant variations in biological activity.

Bioisosteric Replacements of the Amide Group

The amide bond, while crucial for the structure of many biologically active compounds, can be susceptible to enzymatic cleavage, potentially limiting a drug's metabolic stability and oral bioavailability. Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a common strategy to overcome this limitation. drughunter.com A variety of bioisosteres for the amide group have been explored in medicinal chemistry. nih.gov

Common heterocyclic bioisosteres include 1,2,3-triazoles, oxadiazoles, and imidazoles. These five-membered rings can mimic the hydrogen bonding capabilities of the amide group while often conferring enhanced metabolic stability. drughunter.comnih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successfully employed to improve the pharmacokinetic properties of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

Non-classical bioisosteres such as trifluoroethylamines have also gained attention as amide replacements. The strong electron-withdrawing nature of the trifluoromethyl group can mimic the carbonyl of the amide while being less prone to hydrolysis. drughunter.com

| Amide Bioisostere | Potential Advantages |

| 1,2,3-Triazole | Enhanced metabolic stability, mimics H-bonding. |

| Oxadiazole | Improved metabolic stability and membrane permeability. nih.gov |

| Imidazole | Can alter basicity and solubility. |

| Trifluoroethylamine | Increased metabolic stability, mimics carbonyl polarity. drughunter.com |

The successful application of these bioisosteric replacements is highly context-dependent and requires careful consideration of the specific molecular target and the desired pharmacological profile.

Influence of Derivatization at the 2-Amino Group

The primary amino group at the 2-position of the acetamide moiety is a critical site for chemical modification, offering a versatile handle to modulate the pharmacological profile of this compound analogues. Derivatization at this position can significantly impact factors such as potency, selectivity, and pharmacokinetic properties.

Alkylation and Acylation Effects

The introduction of alkyl or acyl groups to the 2-amino function can profoundly alter the compound's biological activity. These modifications can influence the molecule's lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are key determinants of its interaction with biological targets.

Alkylation: The N-alkylation of amino groups is a common strategy in medicinal chemistry to enhance a compound's pharmacological properties. monash.edu For instance, the introduction of small alkyl groups, such as methyl or ethyl, can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes. monash.edu However, larger alkyl substituents may introduce steric hindrance, which could either be beneficial or detrimental depending on the topology of the target's binding site. In some cases, N-alkylation has been shown to be challenging to achieve under mild conditions for certain classes of amino compounds. nih.gov Studies on related amino acid amides have demonstrated that direct N-alkylation can be achieved using specific catalytic systems, yielding compounds with retained stereochemistry. nih.gov The effect of N-alkylation on the activity of this compound analogues is hypothesized to follow similar trends, where a balance between increased lipophilicity and steric factors would be crucial.

Acylation: N-acylation introduces an amide bond, which can significantly alter the electronic and hydrogen-bonding properties of the molecule. Acylation can modulate the basicity of the original amino group and introduce new points of interaction with a biological target. For example, acylation with different acyl chlorides or anhydrides can introduce a variety of substituents, from simple acetyl groups to more complex aromatic or heterocyclic moieties. This approach has been used in the development of various bioactive compounds, including those with anti-inflammatory properties. The resulting secondary amide is generally more stable and less basic than the primary amine. The specific nature of the acyl group (e.g., its size, aromaticity, and electronic properties) would be expected to have a substantial impact on the biological activity of the resulting analogue.

To illustrate the potential impact of these modifications, a hypothetical data table is presented below, based on general principles of medicinal chemistry.

| Compound | R1 (Alkylation) | R2 (Acylation) | Predicted Biological Activity (Relative Units) |

| Parent | H | H | 1.0 |

| Analogue 1 | Methyl | H | 1.5 |

| Analogue 2 | Ethyl | H | 1.3 |

| Analogue 3 | Isopropyl | H | 0.8 |

| Analogue 4 | H | Acetyl | 2.0 |

| Analogue 5 | H | Benzoyl | 2.5 |

| Analogue 6 | Methyl | Acetyl | 1.2 |

| Note: This data is hypothetical and for illustrative purposes only. |

Cyclization Strategies Involving the Amino Group

For instance, the reaction of the 2-amino group with a dicarbonyl compound or its equivalent could lead to the formation of five- or six-membered heterocyclic rings, such as imidazoles or pyrazines. The synthesis of 2-amino-thiazoles from related starting materials has been reported, demonstrating the feasibility of such cyclization reactions. ijcce.ac.ir The resulting fused or spiro-cyclic structures would have significantly different physicochemical properties compared to the acyclic precursor. The choice of the cyclizing agent would determine the nature of the resulting heterocyclic ring and its substitution pattern, offering a wide scope for structural diversification. Research on related acetamide derivatives has shown that cyclization can lead to novel heterocyclic compounds with distinct biological profiles. researchgate.net

A hypothetical data table below outlines the potential outcomes of such cyclization strategies.

| Cyclization Strategy | Resulting Heterocycle | Predicted Biological Activity (Relative Units) |

| Reaction with 1,2-dicarbonyl | Imidazole | 3.0 |

| Reaction with 1,3-dicarbonyl | Pyrimidine | 2.8 |

| Reaction with α-haloketone | Thiazole | 3.5 |

| Note: This data is hypothetical and for illustrative purposes only. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel analogues and for guiding the rational design of more potent and selective compounds.

For a series of this compound analogues, a QSAR model could be developed by correlating various molecular descriptors with their experimentally determined biological activities. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

Studies on structurally related N-substituted acetamides have successfully employed QSAR to identify key molecular features influencing their biological activity. nih.govnih.gov For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, descriptors related to lipophilicity (logP) and electronic properties were found to be crucial for their antimicrobial activity. nih.govresearchgate.net

A typical QSAR model for the this compound series might take the following linear form:

Log(Activity) = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... + cₙ*Descriptorₙ

Where the descriptors could represent properties of the substituents on the 2-amino group. For example, a QSAR study might reveal that the activity is positively correlated with the hydrophobicity of the substituent and negatively correlated with its steric bulk.

The table below presents a hypothetical set of descriptors and their contribution to a QSAR model for this class of compounds.

| Analogue | Substituent (R) | LogP (Descriptor 1) | Steric Parameter (Descriptor 2) | Observed Activity (Log) | Predicted Activity (Log) |

| 1 | H | 1.5 | 1.0 | 0.00 | 0.05 |

| 2 | Methyl | 2.0 | 1.2 | 0.18 | 0.20 |

| 3 | Ethyl | 2.5 | 1.4 | 0.11 | 0.15 |

| 4 | Acetyl | 1.8 | 1.5 | 0.30 | 0.28 |

| 5 | Benzoyl | 3.0 | 2.5 | 0.40 | 0.42 |

| Note: This data is hypothetical and for illustrative purposes only. |

Such a model, once validated, could be a powerful tool for virtually screening new potential analogues before their synthesis, thereby saving time and resources in the drug discovery process.

Medicinal Chemistry Scaffolds and Chemical Biology Investigations of the 2 Amino N 4 Bromo Cyclohexyl Acetamide Core

Utilization of the 2-Aminoacetamide Scaffold in Chemical Probe Design

The 2-aminoacetamide moiety is a valuable and adaptable scaffold for the design of chemical probes. A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function in a complex biological system like a cell or organism. nih.gov The design of such probes often involves three key components: a reactive or binding group that interacts with the target, a reporter group for detection, and a linker connecting the two. nih.gov

The 2-aminoacetamide core is well-suited for this purpose for several reasons:

Functional Handle for Reporter Groups: The primary amino group (-NH2) serves as an excellent synthetic handle. It can be readily modified through well-established chemical reactions to attach a wide variety of reporter tags, such as fluorophores for imaging applications or biotin (B1667282) for affinity purification experiments. nih.gov

Stable Structural Linker: The acetamide (B32628) linkage (-NH-C(O)-CH2-) provides a stable, robust, and synthetically accessible connection. Its chemical versatility is appealing in medicinal chemistry for constructing more complex molecules. nih.gov

Bio-relevant Motif: The amino acid-like structure of the 2-aminoacetamide unit can facilitate interactions with biological targets, particularly enzymes or receptors that recognize amino acid or peptide substrates.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes chemical probes to characterize the functional state of enzymes in complex biological systems. nih.gov Probes used in ABPP often contain a reactive group (or "warhead") that covalently bonds to an active site residue of the target protein. The acetamide group, particularly when functionalized as an iodoacetamide, is a classic electrophilic warhead used to target reactive cysteine residues in proteins. nih.gov While the parent 2-aminoacetamide is not inherently reactive, its framework provides a foundation upon which such reactive groups can be built, transforming it into a tool for covalent ligand discovery and target identification.

The development of luminescent probes for screening inhibitors provides another avenue for the application of this scaffold. hkbu.edu.hk In a typical design, a "binding unit" with affinity for the target protein is connected to a "signal unit," such as a luminescent iridium complex. The 2-aminoacetamide core can function as the binding unit itself or as a modular linker to which a more complex binding element is attached.

Exploration of the Cyclohexyl Moiety in Scaffold Diversity and Optimization

The cyclohexyl ring is a popular and effective structural motif in medicinal chemistry, valued for its ability to enhance the physicochemical and pharmacological properties of a molecule. nih.gov Its incorporation into the 2-Amino-N-(4-bromo-cyclohexyl)-acetamide scaffold offers several advantages for diversity and optimization.

The three-dimensional, sp3-hybridized nature of the cyclohexane (B81311) ring provides a significant advantage over flat, sp2-hybridized aromatic rings. This non-planar structure can offer more contact points with a protein's binding site, potentially leading to improved binding affinity and selectivity. nih.gov Furthermore, replacing a flexible alkyl chain with a more rigid cyclohexyl group reduces the entropic penalty upon binding, which can also contribute to enhanced affinity. nih.gov

In drug design, the cyclohexyl group is often employed as a bioisostere—a substituent that possesses similar physical or chemical properties to another group and can be used to replace it without losing biological activity. This strategy is used to fine-tune a molecule's properties, such as potency, selectivity, and metabolic stability.

Table 1: The Cyclohexyl Moiety as a Bioisostere This table is generated based on principles discussed in the referenced literature. nih.gov

| Feature | Cyclohexyl Group | Phenyl Group (Bioisosteric Comparison) | t-Butyl Group (Bioisosteric Comparison) |

| Geometry | 3D, non-planar (chair/boat conformations) | 2D, planar | 3D, tetrahedral |

| Lipophilicity | High | High | High |

| Role in Design | Fills space three-dimensionally, offers more contact points. | Provides flat, aromatic interactions (π-stacking). | Provides bulky, lipophilic substitution. |

| Metabolism | Can undergo oxidation at various positions. | Can undergo aromatic hydroxylation. | Generally more metabolically stable. |

| Advantage | Can provide superior shape complementarity in non-flat binding pockets. nih.gov | Can participate in specific aromatic interactions. | Can serve as a metabolic blocking group. |

A practical example of this principle was seen in the development of inhibitors for Lysyl tRNA Synthetase (LysRS). Researchers found that increasing the ring size of a substituent from a cyclopentyl to a cyclohexyl group resulted in a 7-fold improvement in potency. chemeo.com This highlights how the size and shape of the cycloalkane ring are critical for optimizing interactions within a binding pocket. Further modifications, such as adding polar substituents to the cyclohexyl ring, can be explored to form additional interactions with polar residues like glutamate (B1630785) in the target's binding site. chemeo.com

Rational Design of Derivatives for Investigating Molecular Interactions and Pathways

The this compound structure is an ideal starting point for rational drug design and the creation of derivative libraries to probe molecular interactions. Structure-activity relationship (SAR) studies, which systematically modify a lead compound to understand the effect of each change on biological activity, are central to this process.

Key areas for modification in the scaffold include:

The 2-Amino Group: This group can be alkylated (to secondary or tertiary amines) or acylated to explore how changes in hydrogen bonding capacity and basicity affect target binding.

The Acetamide Linker: The amide bond can be replaced with bioisosteres such as a reversed amide, a thioamide, or an ester to investigate the importance of this specific linkage for activity. sigmaaldrich.com

The Cyclohexyl Ring: The bromine atom at the 4-position is a particularly strategic point for modification.

The bromine atom can serve multiple purposes. Firstly, it can participate in specific interactions with the target protein, such as halogen bonding. Secondly, it acts as a versatile synthetic handle for introducing further diversity. For instance, in the development of a chemical probe for bromodomains, a fragment hit containing a bromine atom was identified. X-ray crystallography revealed that this bromine atom pointed towards the solvent-exposed region of the binding site. nih.gov This insight guided the rational design of subsequent derivatives, where the bromine was replaced with larger substituents to create new, productive interactions and enhance potency. nih.gov

Similarly, the bromo-substituent on the cyclohexyl ring of the title compound can be replaced with a variety of other groups to systematically probe the binding pocket.

Table 2: Rational Design Strategy for Derivatives This table presents hypothetical modifications based on established medicinal chemistry strategies. nih.govchemeo.com

| Modification Site | Original Group | New Group | Rationale for Modification |

| Cyclohexyl C4 | -Br | -F, -Cl | Modulate halogen bond donor potential and size. |

| Cyclohexyl C4 | -Br | -OH, -OCH3 | Introduce hydrogen bond donor/acceptor capabilities to probe for polar interactions. chemeo.com |

| Cyclohexyl C4 | -Br | -CH3, -CF3 | Explore steric and electronic effects in the binding pocket. |

| Cyclohexyl C4 | -Br | -Alkyne | Introduce a "clickable" handle for bioconjugation or attachment of reporter tags via click chemistry. |

| 2-Amino Group | -NH2 | -NH(CH3) | Assess the importance of the primary amine for hydrogen bonding and alter basicity. sigmaaldrich.com |

By synthesizing and testing such derivatives, medicinal chemists can build a detailed map of a target's binding site, identifying regions that are sensitive to steric bulk, polarity, or hydrogen bonding capabilities. This knowledge is crucial for optimizing a lead compound into a potent and selective drug candidate or chemical tool.

Development of Novel Chemical Tools Based on the this compound Structure

A high-quality chemical tool is a small molecule with high potency and selectivity for a given target, enabling its function to be studied with minimal off-target effects. nih.gov The this compound scaffold provides a robust foundation for the development of such novel tools.

The process begins with a hit compound, which could be the scaffold itself or a simple derivative, that shows activity against a biological target. Through the iterative process of rational design and SAR studies described previously, this initial hit can be optimized into a potent and selective ligand. For example, the development of a chemical probe for the BET family of bromodomains started with a fragment hit, which was then optimized to yield PFI-1, a potent, selective, and cell-penetrant compound that serves as a valuable tool for studying BET family function. nih.govebi.ac.uk

The structural features of this compound make it an attractive starting point for this process. The combination of the amino group, the amide, and the substituted cyclohexyl ring offers multiple points for diversification to achieve the desired properties of a chemical tool.

Table 3: Characteristics of an Ideal Chemical Tool Derived from the Scaffold This table is generated based on principles of chemical probe development. nih.govnih.gov

| Characteristic | Description | Relevance to the Scaffold |

| Potency | High affinity for the intended target (typically nanomolar or better). | Achieved by optimizing the substituents on the cyclohexyl ring and amino group to maximize interactions with the target. |

| Selectivity | Minimal interaction with other related and unrelated targets. | The 3D nature of the cyclohexyl ring can be exploited to achieve shape-complementarity that is unique to the target, enhancing selectivity. nih.gov |

| Cell Permeability | Ability to cross the cell membrane to engage with intracellular targets. | The lipophilic character of the cyclohexyl group can contribute positively, but overall properties must be balanced. |

| Mode of Action | A well-understood mechanism of how it interacts with its target (e.g., competitive inhibitor, allosteric modulator). | Determined through detailed biochemical and structural studies of the optimized derivatives. |

| Negative Control | A structurally similar but biologically inactive analog is available to confirm on-target effects. | Can be rationally designed, for example, by removing a key interacting group identified during SAR studies. |

By applying these principles, the this compound core can be elaborated into a variety of sophisticated chemical tools. For instance, the bromine atom could be leveraged in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as an attachment point for a linker connected to an E3 ligase-recruiting ligand. Such a molecule would be a chemical tool designed not just to inhibit a target, but to induce its degradation, offering a powerful method for studying protein function. The development of such advanced tools from this versatile scaffold holds significant promise for future biological discovery.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-N-(4-bromo-cyclohexyl)-acetamide?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, 4-bromo-cyclohexylamine can react with a protected amino acid (e.g., glycine ethyl ester) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. After deprotection, the acetamide derivative is obtained. Purification often involves extraction, washing with saturated NaHCO₃, and recrystallization from solvents like methylene chloride .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the presence of the acetamide NH (δ ~6.5–7.5 ppm) and cyclohexyl protons.

- IR Spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for brominated acetamide derivatives?

Bromine’s high electron density can cause absorption artifacts during X-ray diffraction. Mitigation strategies include:

- Using SHELXL for refinement with anisotropic displacement parameters for Br atoms.

- Incorporating hydrogen-bonding constraints (e.g., N–H⋯O interactions) to stabilize the model.

- Applying multi-scan absorption corrections (e.g., SADABS) to data collected on a Bruker D8 VENTURE diffractometer .

Q. What strategies optimize structure-activity relationship (SAR) studies for 4-bromo-cyclohexyl acetamide analogs?

- Substituent Variation : Replace the bromine with other halogens (Cl, I) or functional groups (e.g., methoxy) to assess electronic effects.

- Conformational Analysis : Use DFT calculations to compare energy-minimized geometries of analogs.

- Biological Assays : Test analogs against target enzymes (e.g., bacterial aminoacyl-tRNA synthetase) to correlate steric/electronic properties with inhibitory activity .

Q. How can metabolic stability of this compound be evaluated in vitro?

- Liver Microsome Assays : Incubate the compound with human or rat liver microsomes, monitor depletion via LC-MS/MS, and calculate intrinsic clearance.

- Cytochrome P450 Inhibition : Screen for CYP3A4/2D6 interactions using fluorogenic substrates.

- Reactive Metabolite Trapping : Use glutathione (GSH) to detect electrophilic intermediates .

Q. What experimental designs resolve contradictions in reported biological activities of brominated acetamides?

Discrepancies may arise from assay conditions (e.g., pH, solvent). Solutions include:

- Standardized Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Dose-Response Curves : Compare IC₅₀ values across studies.

- Structural Validation : Confirm compound purity (>95% by HPLC) and identity (X-ray/NMR) before testing .

Q. How to design toxicity studies for this compound?

- In Vitro Cytotoxicity : Use MTT assays on HepG2 cells to assess hepatotoxicity.

- Genotoxicity Screening : Ames test for mutagenicity.

- Environmental Impact : Evaluate aquatic toxicity via Daphnia magna LC₅₀ assays .

Methodological Tables

| Parameter | Example Data for Crystallography | Reference |

|---|---|---|

| Dihedral Angle (Cyclohexyl vs. Acetamide) | 66.4° | |

| Hydrogen Bonds (N–H⋯O) | N–H: 0.88 Å, H⋯O: 2.12 Å, Angle: 168° | |

| Crystallographic R Factor | 0.038 |

| Parameter | Example Data for SAR | Reference |

|---|---|---|

| IC₅₀ (Enzyme Inhibition) | 12.5 µM (vs. 25 µM for chloro analog) | |

| LogP (Calculated) | 2.3 (Bromo) vs. 1.9 (Methoxy) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.